4-(4-Hydroxyphenyl)benzaldehyde
Overview
Description
4-(4-Hydroxyphenyl)benzaldehyde is a chemical compound with the CAS number 100980-82-3 . It is used for research and development purposes . It is a precursor to 4-hydroxyphenylglycine, which is a precursor to penicillins .
Synthesis Analysis
The synthesis of 4-(4-Hydroxyphenyl)benzaldehyde can be achieved through several methods. One method involves the reaction of phenol with chloroform, which gives isomeric hydroxy benzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde . Another method involves the Friedel Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one in the presence of acid-activated Montmorillonite clay catalysts . An enzymatic process for the production of benzaldehyde from L-phenylalanine has also been reported .Chemical Reactions Analysis
4-Hydroxybenzaldehyde, a related compound, can react with dimethyl sulfate to produce anisaldehyde, react with acetaldehyde to produce p-hydroxycinnamaldehyde, and further oxidize to produce cinnamic acid .Physical And Chemical Properties Analysis
4-Hydroxybenzaldehyde is a yellow to light brown crystalline powder that has a very faint, sweet-woody-balsamic odor and a sweet taste with little or no other flavor impression . It has a density of 1.129 g/cm^3 at 130 °C, a melting point of 116 °C, and a boiling point of 310 to 311 °C .Scientific Research Applications
Synthesis of Raspberry Ketone Precursor
4-Hydroxybenzaldehyde can be used as a reactant during the synthesis of 4-(4-hydroxyphenyl)-but-3-ene-2-one, which is a precursor to raspberry ketone .
2. Preparation of Nonlinear Optical Quinolinium Single Crystals This compound can also be used to prepare nonlinear optical quinolinium single crystals (an OHQ–TMS compound) via a condensation reaction with 1,2-dimethylquinolinium 2,4,6-trimethylbenzenesulfonate in methanol .
Synthesis of Pyrrole Derivatives
4-Hydroxybenzaldehyde can be used in the synthesis of [(pyrrole-2,5-diyl)-co-(benzylidene)] derivatives .
Synthesis of Anisaldehyde
It can react with dimethyl sulfate to produce anisaldehyde .
Synthesis of p-Hydroxycinnamaldehyde
4-Hydroxybenzaldehyde can react with acetaldehyde to produce p-hydroxycinnamaldehyde .
Synthesis of Cinnamic Acid
Further oxidation of p-hydroxycinnamaldehyde can produce cinnamic acid .
Synthesis of 4-Aminophenol Derivatives
In a recent study, five 4-aminophenol derivatives were synthesized using 4-Hydroxybenzaldehyde. These derivatives showed broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase .
DNA Interaction Studies
Interaction studies of Human DNA with the synthesized Schiff bases were also performed using 4-Hydroxybenzaldehyde .
These are just a few of the many potential applications of 4-(4-Hydroxyphenyl)benzaldehyde in scientific research. It’s an important intermediate in medicine, spices, and liquid crystals .
Safety and Hazards
4-(4-Hydroxyphenyl)benzaldehyde is used for research and development purposes only and is not intended for medicinal, household, or other uses . The safety data sheet for a related compound, 4-Hydroxybenzaldehyde, indicates that it causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life .
Future Directions
The future directions of 4-(4-Hydroxyphenyl)benzaldehyde research could involve further exploration of its synthesis methods and potential applications. For instance, lignin valorization, which involves the disassembly of lignin into aromatic monomers, is a promising area of research . Additionally, the development of new resonant structures for azo pyridinium salts, which are related to 4-(4-Hydroxyphenyl)benzaldehyde, could be another interesting direction .
Mechanism of Action
Mode of Action
It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-(4-Hydroxyphenyl)benzaldehyde may interact with its targets through similar chemical reactions.
Biochemical Pathways
It is known that 4-hydroxybenzaldehyde, a related compound, is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The pharmacokinetics of 4-(4-Hydroxyphenyl)benzaldehyde have been studied in rats. After oral administration, it was found to be rapidly absorbed and widely distributed to various tissues, including the brain . The absolute bioavailability of 4-(4-Hydroxyphenyl)benzaldehyde was found to be 5.33% . It was also found that 4-(4-Hydroxyphenyl)benzaldehyde is rapidly metabolized into 4-hydroxybenzoic acid (4-HBA) after administration .
Result of Action
It is known that 4-hydroxybenzaldehyde, a related compound, is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . This suggests that 4-(4-Hydroxyphenyl)benzaldehyde may have similar effects.
properties
IUPAC Name |
4-(4-hydroxyphenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWJPGMZEAYDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374729 | |
Record name | 4-(4-hydroxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100980-82-3 | |
Record name | 4-(4-hydroxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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